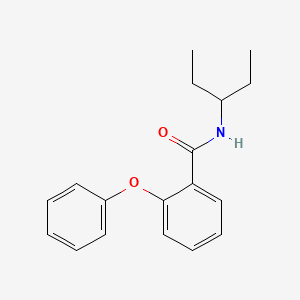![molecular formula C18H21NO4S B5867561 methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)
methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate, also known as MSAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate is not fully understood. However, it is believed to exert its inhibitory effects through binding to the active site of target enzymes, thereby preventing their catalytic activity. methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has also been shown to induce apoptosis in cancer cells, which may be mediated by its ability to disrupt mitochondrial function.
Biochemical and Physiological Effects:
methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has been shown to exhibit low toxicity and good bioavailability in animal studies. However, its effects on human health are not well-established, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate in lab experiments is its ease of synthesis and purification, which makes it a convenient and cost-effective reagent. However, its potency and selectivity may vary depending on the target enzyme, and its effects on cellular processes may be influenced by other factors such as cell type and experimental conditions.
Orientations Futures
There are several future directions for research on methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate. One area of interest is the development of more potent and selective inhibitors based on methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate, which may have therapeutic potential for various diseases. Another area of research is the investigation of the molecular mechanisms underlying the effects of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate on cellular processes, which may provide insights into its potential applications in drug discovery and development. Additionally, the synthesis of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate derivatives with improved pharmacokinetic properties may facilitate their translation into clinical use.
In conclusion, methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate is a promising chemical compound with potential applications in various fields, particularly in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate.
Méthodes De Synthèse
The synthesis of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate involves the reaction of mesitylsulfonyl chloride with 4-methylaminobenzoic acid in the presence of a base, followed by the addition of methyl iodide. The resulting product is purified through column chromatography to obtain methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate in high yield and purity. This synthetic route has been optimized to reduce the number of steps and improve the efficiency of the process.
Applications De Recherche Scientifique
Methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and histone deacetylase, which are implicated in various diseases such as cancer, Alzheimer's disease, and glaucoma. methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has also been used as a building block for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory agents.
Propriétés
IUPAC Name |
methyl 4-methyl-3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-8-13(3)17(14(4)9-11)24(21,22)19-16-10-15(18(20)23-5)7-6-12(16)2/h6-10,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBRGBIRIOYGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)



![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)

![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)
![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)

![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)